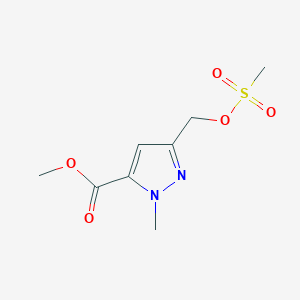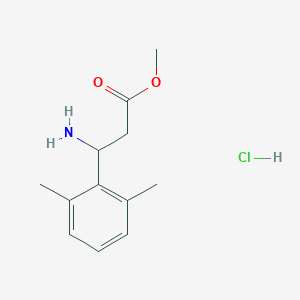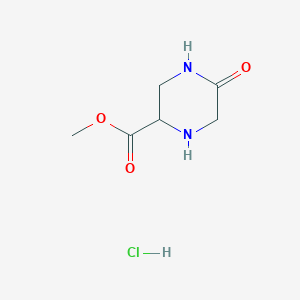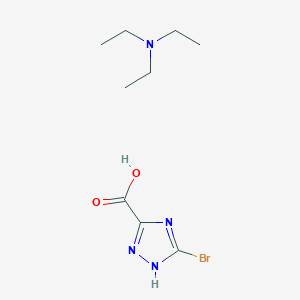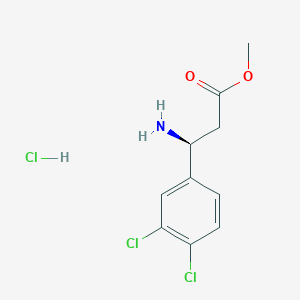
(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, also known as M3AP, is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride has been used in scientific research to investigate a variety of biological processes. It has been used to study the effects of a variety of drugs on the central nervous system, and to investigate the effects of various hormones on the body. It has also been used to study the effects of drugs on the cardiovascular system and to study the effects of various toxins on the body.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is not yet fully understood. However, it is known to interact with a variety of receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. It is believed to act as an agonist at these receptors, which means that it stimulates their activity. This can lead to a variety of effects, depending on the receptor and the specific biological process being studied.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to have an effect on the cardiovascular system, and to have an effect on the immune system. In addition, it has been found to have an effect on the metabolism of a variety of drugs, including opioids and benzodiazepines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride has a number of advantages for laboratory experiments. It is relatively stable, and can be stored for long periods of time. It is also relatively easy to synthesize and purify, and can be used in a variety of laboratory experiments. However, it is important to note that this compound is a synthetic compound, and therefore its effects may not be the same as those of natural compounds.
Direcciones Futuras
There are a number of potential future directions for research involving (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride. These include further investigation of its effects on various neurotransmitters and its effects on the cardiovascular system. It may also be useful to investigate its effects on the metabolism of drugs, and to study its effects on the immune system. Additionally, it may be useful to investigate the potential therapeutic applications of this compound, such as its use as an antidepressant or anxiolytic. Finally, further research into the mechanism of action of this compound could provide insight into its potential therapeutic applications.
Métodos De Síntesis
(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride can be synthesized using a variety of methods, including the reaction of 3-amino-3-(3,4-dichlorophenyl)propanoic acid and methyl chloroformate. This reaction is conducted in an aqueous solution of hydrochloric acid, and the product is then purified by crystallization. Other methods of synthesis involve the reaction of 3-amino-3-(3,4-dichlorophenyl)propanoic acid and dimethyl sulfate, or the reaction of 3-amino-3-(3,4-dichlorophenyl)propanoic acid and methyl iodide.
Propiedades
IUPAC Name |
methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSFGWNYRSXFO-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)
![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291558.png)
![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyPh][2-(dicyclohexylphosphino)Ph]Me]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6291564.png)
![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291572.png)

![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)

